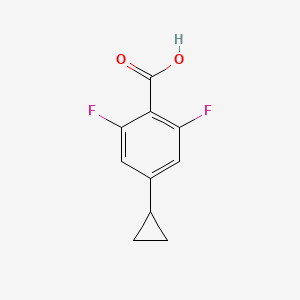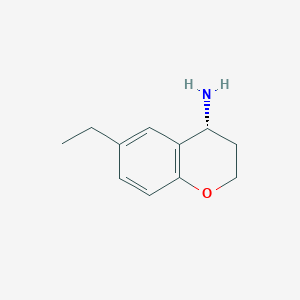![molecular formula C11H10F4O2 B12086383 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as starting materials . The reaction conditions often include the use of EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions and other organic synthesis applications.
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar applications in organic synthesis.
Uniqueness
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can impart distinct chemical and physical properties. These properties may include increased lipophilicity, metabolic stability, and potential biological activity, making the compound valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H10F4O2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6(10(16)17)5-7-3-2-4-8(9(7)12)11(13,14)15/h2-4,6H,5H2,1H3,(H,16,17) |
InChI Key |
JEZORPBHHFZVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



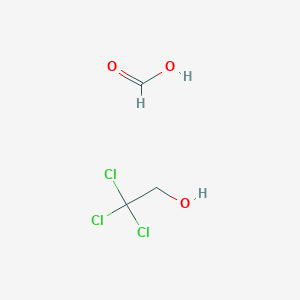
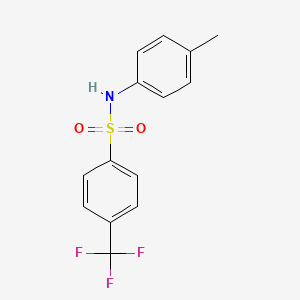



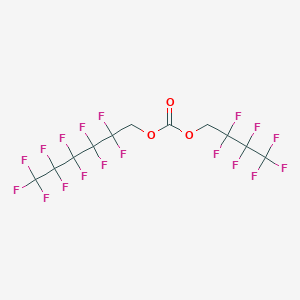
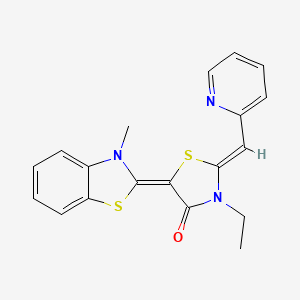
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
